molecular formula C20H15BrN4O2 B283916 6-Amino-4-(4-bromophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(4-bromophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B283916
M. Wt: 423.3 g/mol
InChI Key: BCRJNNGPBYMWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-(4-bromophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the pyrano[2,3-c]pyrazole family, which are known to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties.

Mechanism of Action

The mechanism of action of 6-Amino-4-(4-bromophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. Additionally, it has been reported that this compound inhibits the growth of fungi and bacteria by disrupting their cell wall and membrane integrity.
Biochemical and Physiological Effects
6-Amino-4-(4-bromophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to exhibit several biochemical and physiological effects. Studies have reported that this compound inhibits the proliferation and migration of cancer cells, induces cell cycle arrest, and promotes apoptosis. Additionally, it has been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall and membrane integrity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Amino-4-(4-bromophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is its broad-spectrum activity against cancer cells, fungi, and bacteria. This compound also exhibits low toxicity towards normal cells, making it a promising candidate for drug development. However, the main limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 6-Amino-4-(4-bromophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One potential direction is to investigate its potential as a lead compound for the development of novel anticancer, antifungal, and antibacterial agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties. Finally, the development of new synthetic methods for the preparation of this compound and its analogs can help to expand its potential applications in drug discovery and development.
In conclusion, 6-Amino-4-(4-bromophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a promising compound with potential applications in drug discovery and development. Its broad-spectrum activity against cancer cells, fungi, and bacteria, combined with its low toxicity towards normal cells, make it an attractive candidate for further study. Future research should focus on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and developing new synthetic methods for its preparation and analogs.

Synthesis Methods

The synthesis of 6-Amino-4-(4-bromophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves a multi-step reaction sequence. The first step involves the condensation of 4-bromobenzaldehyde with 4-methoxyphenylacetonitrile in the presence of a base to form 4-(4-bromophenyl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one. This intermediate is then reacted with malononitrile and ammonium acetate in the presence of a catalyst to form 6-Amino-4-(4-bromophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

Scientific Research Applications

6-Amino-4-(4-bromophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied for its potential applications in drug discovery and development. Several studies have reported its anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also shown promising antifungal and antibacterial activities against several pathogens.

properties

Molecular Formula

C20H15BrN4O2

Molecular Weight

423.3 g/mol

IUPAC Name

6-amino-4-(4-bromophenyl)-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H15BrN4O2/c1-26-14-8-4-12(5-9-14)18-17-16(11-2-6-13(21)7-3-11)15(10-22)19(23)27-20(17)25-24-18/h2-9,16H,23H2,1H3,(H,24,25)

InChI Key

BCRJNNGPBYMWBF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)Br

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)Br

Origin of Product

United States

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